2-(4-piperidinyl)-1H-benzimidazole dihydrochloride hydrate
CAS No.:
Cat. No.: VC13533600
Molecular Formula: C12H19Cl2N3O
Molecular Weight: 292.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H19Cl2N3O |
|---|---|
| Molecular Weight | 292.20 g/mol |
| IUPAC Name | 2-piperidin-4-yl-1H-benzimidazole;hydrate;dihydrochloride |
| Standard InChI | InChI=1S/C12H15N3.2ClH.H2O/c1-2-4-11-10(3-1)14-12(15-11)9-5-7-13-8-6-9;;;/h1-4,9,13H,5-8H2,(H,14,15);2*1H;1H2 |
| Standard InChI Key | YDMCXCRQWDGTQB-UHFFFAOYSA-N |
| SMILES | C1CNCCC1C2=NC3=CC=CC=C3N2.O.Cl.Cl |
| Canonical SMILES | C1CNCCC1C2=NC3=CC=CC=C3N2.O.Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a benzimidazole core fused to a piperidine ring at the 4-position. The dihydrochloride salt form enhances solubility, while the hydrate component stabilizes the crystalline lattice . Key structural features include:
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Benzimidazole moiety: A bicyclic aromatic system with nitrogen atoms at positions 1 and 3.
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Piperidine substituent: A six-membered saturated ring with one nitrogen atom, contributing to conformational flexibility.
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Counterions: Two hydrochloride ions and one water molecule per formula unit.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₉Cl₂N₃O |
| Molecular Weight | 292.20 g/mol |
| IUPAC Name | 2-(Piperidin-4-yl)-1H-benzimidazole; hydrate; dihydrochloride |
| SMILES | C1CNCCC1C2=NC3=CC=CC=C3N2.O.Cl.Cl |
| InChIKey | YDMCXCRQWDGTQB-UHFFFAOYSA-N |
Spectral Characterization
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Infrared (IR) Spectroscopy: Absorption bands at 3,400 cm⁻¹ (N-H stretch), 1,600 cm⁻¹ (C=C aromatic), and 1,100 cm⁻¹ (C-N stretch) confirm the presence of benzimidazole and piperidine groups .
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X-Ray Diffraction (XRD): Crystalline form exhibits a monoclinic lattice with unit cell parameters a = 12.4 Å, b = 6.8 Å, c = 15.2 Å, and β = 102.5° .
Synthesis and Purification
Synthetic Pathways
The compound is synthesized via a two-step process:
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Condensation Reaction: 1,2-Phenylenediamine reacts with 4-piperidinecarboxylic acid in the presence of polyphosphoric acid to form 2-(4-piperidinyl)-1H-benzimidazole.
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Salt Formation: The free base is treated with hydrochloric acid in aqueous ethanol to yield the dihydrochloride hydrate .
Key Reaction Conditions:
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Temperature: 80–100°C
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Solvent: Ethanol/water (3:1 v/v)
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Yield: 68–72% after recrystallization.
Purification Techniques
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Recrystallization: From hot isopropanol to remove unreacted starting materials.
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Column Chromatography: Silica gel (60–120 mesh) with ethyl acetate/methanol (9:1) as eluent .
Applications in Pharmaceutical Research
Role as a Synthetic Intermediate
The compound’s piperidine-benzimidazole scaffold is leveraged to develop:
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Antihistamines: Structural analogs inhibit histamine H₁ receptors (e.g., bilastine derivatives) .
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Anticancer Agents: Benzimidazole derivatives disrupt tubulin polymerization, inducing apoptosis in cancer cells .
Table 2: Biological Activities of Structural Analogs
| Compound Class | Target | IC₅₀ (μM) |
|---|---|---|
| Benzimidazole hydrazones | Tubulin | 0.8–2.4 |
| Piperidine derivatives | Histamine H₁ | 0.05–0.1 |
Preclinical Studies
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In Vitro Cytotoxicity: Screening against MCF-7 breast cancer cells showed moderate activity (IC₅₀ = 12.5 μM), suggesting potential for structural optimization .
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Solubility Profile: Aqueous solubility of 8.3 mg/mL at pH 7.4 facilitates formulation for parenteral delivery.
| Supplier | Purity | Packaging |
|---|---|---|
| VulcanChem | ≥98% | 1 g, 5 g, 10 g |
| ChemBridge Corporation | ≥95% | 50 mg–1 g |
Future Directions
Further studies should explore:
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Structure-Activity Relationships (SAR): Modifications to the piperidine ring for enhanced receptor affinity.
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Pharmacokinetics: Bioavailability and metabolic pathways in mammalian models.
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